MCU-i11

Mitochondrial calcium uniporter MICU1 Mechanism of action

MCU-i11 is a validated negative modulator of the mitochondrial calcium uniporter (MCU) complex with a defined MICU1 binding affinity (Kd=2.9 μM). It reduces mitochondrial Ca2+ uptake in intact MEFs, MDA-MB-231, and HEK293T cells at 10 μM without cytotoxicity. This compound enables precise mechanistic studies of MICU1-dependent MCU regulation without the confounding factors of cell permeabilization required by pore-blocking inhibitors. Supplied as ≥98% HPLC-pure solid with verified activity in MICU1KO controls.

Molecular Formula C28H28N4O5S
Molecular Weight 532.6 g/mol
CAS No. 902903-59-7
Cat. No. B1675979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCU-i11
CAS902903-59-7
SynonymsMCU-i11;  MCU i11;  MCUi11
Molecular FormulaC28H28N4O5S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5
InChIInChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34)
InChIKeyYKJDMJLUMXISKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide (CAS 902903-59-7): Compound Identity and Core Pharmacological Profile


2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide (CAS 902903-59-7), commonly designated as MCU-i11, is a synthetic organic compound with molecular formula C28H28N4O5S and molecular weight 532.61 g/mol . This compound belongs to the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine structural class and functions as a negative modulator of the mitochondrial calcium uniporter (MCU) complex . Identified via high-throughput screening of a 44,000-compound library, MCU-i11 reliably decreases mitochondrial Ca2+ influx through direct binding to the MICU1 regulatory subunit of the MCU complex [1]. The compound is commercially available from multiple vendors at purities typically ≥97% (HPLC) .

Why 2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide Cannot Be Substituted with Generic MCU Modulators


Mitochondrial calcium uniporter (MCU) complex modulation is not a uniform pharmacological class; compounds targeting this pathway differ fundamentally in molecular mechanism, site of action, and biological system compatibility. Generic substitution fails because MCU-i11 operates via a distinct MICU1-dependent allosteric mechanism [1], whereas classical MCU inhibitors such as Ru360 and Ru265 directly target the MCU pore-forming subunit [2]. This mechanistic divergence produces materially different experimental outcomes: Ru360 is effective only in permeabilized cells and fails to inhibit mitochondrial Ca2+ uptake in intact biological systems [3], while MCU-i11 demonstrates conserved activity across multiple intact cell lines [1]. Furthermore, the MICU1-dependence of MCU-i11 enables experimental designs that probe the regulatory biology of the MCU complex rather than simply blocking the channel pore .

Quantitative Differentiation Evidence for 2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide (MCU-i11)


MICU1-Dependent Mechanism Confers Functional Specificity Distinct from Pore-Blocking MCU Inhibitors

MCU-i11 inhibits mitochondrial Ca2+ uptake through direct binding to the MICU1 regulatory subunit, a mechanism fundamentally distinct from pore-blocking MCU inhibitors such as Ru360 and DS16570511. In MICU1-silenced or MICU1-knockout cells, the inhibitory effect of MCU-i11 is completely lost [1]. Furthermore, in cells expressing MICU1 mutated in the critical amino acids that constitute the predicted binding cleft, MCU-i11 fails to inhibit mitochondrial Ca2+ uptake [1]. In contrast, DS16570511 blocks both MCU-dependent and MICU1-dependent Ca2+ influx increases, and Ru360 inhibits MCU by binding to the DIME motif within the MCU pore selectivity filter, a mechanism independent of MICU1 regulation [2]. This mechanistic divergence creates orthogonal pharmacological tools: MCU-i11 requires functional MICU1 for activity, enabling specific interrogation of MICU1-dependent MCU regulation, while pore blockers act regardless of MICU1 status.

Mitochondrial calcium uniporter MICU1 Mechanism of action Target engagement

Direct MICU1 Binding Affinity (Kd = 2.9 μM) Quantified via Biophysical Assay

MCU-i11 directly binds to a specific cleft in the MICU1 protein with a dissociation constant (Kd) of 2.9 μM as determined by biophysical characterization . Docking simulations corroborate this binding interaction, revealing that the compound occupies a defined cleft in the MICU1 structure [1]. This quantitative binding data distinguishes MCU-i11 from the co-identified MCU-i4, for which no Kd value has been reported in the primary literature, and from other MCU modulators such as Ru360 and Ru265 that target the MCU pore rather than MICU1 [2]. The availability of a defined binding affinity provides a benchmark for concentration selection in functional assays and enables direct comparison of target engagement across experimental conditions.

MICU1 Binding affinity Kd Target engagement

Cross-Cell-Line Conservation of Inhibitory Activity in Intact Cellular Systems

MCU-i11 at 10 μM consistently reduces mitochondrial Ca2+ uptake across three distinct intact cell lines: mouse embryonic fibroblasts (MEFs), MDA-MB-231 human breast cancer cells, and HEK293T human embryonic kidney cells [1]. This conserved activity across divergent cellular backgrounds indicates a robust, cell-type-independent mechanism of action. In contrast, the classical MCU inhibitor Ru360, despite being the best-known MCU inhibitor, is ineffective in intact biological systems and requires cell permeabilization to exhibit activity [2]. This functional distinction—intact-cell activity versus permeabilization requirement—represents a critical differentiator for experimental applications requiring physiologically relevant, non-disrupted cellular contexts.

Mitochondrial calcium uptake Intact cell assay Cross-cell-line validation MCU inhibition

Ex Vivo and Isolated Mitochondria Functional Activity Across Tissue Types

MCU-i11 demonstrates functional inhibition of mitochondrial Ca2+ uptake in ex vivo systems across multiple tissue types. In isolated liver mitochondria, MCU-i11 produces dose-dependent inhibition of initial Ca2+ clearance upon addition of 7 μM CaCl2, with a defined dose-response relationship established across multiple concentrations [1]. In isolated heart mitochondria, parallel dose-response inhibition is observed upon addition of 45 μM CaCl2 [1]. In intact mouse hepatocytes stimulated with vasopressin, MCU-i11 significantly decreases the mitochondrial Ca2+ peak in wild-type cells (0.99 ± 0.035 vs. 0.65 ± 0.032, p<0.001) while failing to alter the response in MICU1KO hepatocytes (0.53 ± 0.038 vs. 0.43 ± 0.022, p=0.132), confirming MICU1-dependent activity in primary tissue [1]. This multi-tissue validation across both isolated organelle and intact primary cell preparations establishes broader pharmacological relevance beyond immortalized cell lines.

Ex vivo pharmacology Isolated mitochondria Tissue-specific activity Dose-response

Structural Class Differentiation from Ruthenium-Based MCU Inhibitors

MCU-i11 belongs to the synthetic organic pyrido[4',3':4,5]thieno[2,3-d]pyrimidine chemical class with molecular formula C28H28N4O5S . This structural classification fundamentally distinguishes it from the dinuclear ruthenium coordination compounds Ru360 and Ru265, which are metal complexes with distinct physicochemical and pharmacological properties [1]. Ru265, for instance, is transported by organic cation transporter 3 (OCT3) and its activity is influenced by redox stability [2]. Ru360 is subject to deactivation by biological reductants, contributing to its poor cellular uptake [2]. MCU-i11, as an organic small molecule, is not subject to the same metal-complex-specific liabilities. This chemical class distinction has direct implications for compound handling, solubility characteristics, cellular penetration mechanisms, and potential off-target profiles.

Chemical structure Compound class Synthetic organic Ruthenium compounds

Negligible Cytotoxicity at Functional Concentrations Enables Clean Pharmacological Studies

MCU-i11 at 10 μM (the concentration demonstrating robust inhibition of mitochondrial Ca2+ uptake across multiple cell lines) has no effect on cell viability [1]. This finding establishes a clean pharmacological window between functional MCU complex modulation and cytotoxicity, a critical parameter for mechanistic studies that must exclude confounding effects from compound-induced cell death. In contrast, the structurally related MCU-i4 induces apoptotic cell death in BT474 breast cancer cells with associated changes in glycolysis, ATP production, and ROS generation [2]. For researchers specifically seeking a non-cytotoxic tool to study MCU/MICU1 biology without inducing cell death pathways, MCU-i11 provides a cleaner pharmacological profile than MCU-i4.

Cell viability Cytotoxicity Pharmacological window MCU modulation

Optimal Research and Procurement Applications for 2-(11-Acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide (MCU-i11)


MICU1-Dependent MCU Regulation Studies in Intact Cellular Systems

MCU-i11 is the compound of choice for investigating MICU1-dependent regulation of mitochondrial Ca2+ uptake in intact cells. Its mechanism requires functional MICU1 expression for activity [1], and it demonstrates conserved inhibition across MEFs, MDA-MB-231, and HEK293T cell lines at 10 μM without affecting cell viability . This combination of intact-cell activity, MICU1-dependence, and negligible cytotoxicity enables clean pharmacological dissection of the MCU regulatory machinery without the confounds of cell permeabilization (required for Ru360) or cytotoxicity (observed with MCU-i4).

Primary Tissue and Ex Vivo Mitochondrial Calcium Flux Assays

MCU-i11 has been validated in ex vivo systems including isolated liver and heart mitochondria, where it exhibits dose-dependent inhibition of Ca2+ clearance [1]. It also reduces mitochondrial Ca2+ peaks in intact mouse hepatocytes (0.99 ± 0.035 vs. 0.65 ± 0.032, p<0.001), with activity specifically lost in MICU1KO hepatocytes (p=0.132) [1]. This multi-tissue validation across both isolated organelle and intact primary cell preparations makes MCU-i11 suitable for translational studies requiring tissue-relevant pharmacology.

Mechanistic Studies Requiring Defined MICU1 Target Engagement

MCU-i11 offers a quantifiable MICU1 binding affinity (Kd = 2.9 μM) supported by docking simulations that identify a specific binding cleft in the MICU1 protein [1]. This defined target engagement metric enables precise concentration-response experimental design and provides a benchmark for verifying compound activity. In MICU1-silenced or MICU1-deleted cells, the inhibitory effect is completely lost, and in cells expressing binding-cleft mutated MICU1, MCU-i11 fails to inhibit mitochondrial Ca2+ uptake . This clean genetic validation of target specificity supports high-confidence mechanistic interpretation.

MCU Complex Pharmacology Studies Requiring Organic Small-Molecule Tools

For laboratories seeking to avoid metal-complex-specific liabilities—including redox instability, transporter-dependent cellular uptake (e.g., OCT3 for Ru265), and deactivation by biological reductants (documented for Ru360) [1]—MCU-i11 provides a chemically distinct organic small-molecule alternative. Its synthetic organic pyrido[4',3':4,5]thieno[2,3-d]pyrimidine structure (MW 532.61) aligns with standard small-molecule handling protocols and solubility characteristics (e.g., DMSO solubility: 127.5 mg/mL) , facilitating integration into established laboratory workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MCU-i11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.